UPRmt Activation and Mitohormesis Induction: N-PPG vs. T2C, 5-oxo, THFA
N-PPG uniquely activates the mitochondrial unfolded protein response (UPRmt) and induces mitohormesis, a property not shared by other PRODH inhibitors with comparable potency [1]. In ZR-75-1 cancer cells, N-PPG, but not the equipotent irreversible inhibitor thiazolidine-2-carboxylate (T2C), triggers rapid PRODH protein decay and upregulates mitochondrial chaperones HSP-60 and GRP-75 and the protease YME1L1 [2]. Other PRODH inhibitors such as 5-oxo and THFA also fail to induce UPRmt despite similar enzyme inhibition [1].
| Evidence Dimension | UPRmt activation / PRODH protein decay induction |
|---|---|
| Target Compound Data | Induces UPRmt; causes PRODH protein decay |
| Comparator Or Baseline | T2C, 5-oxo, THFA (equipotent PRODH inhibitors) |
| Quantified Difference | No activation; no PRODH decay |
| Conditions | ZR-75-1 human breast cancer cells; in vitro enzyme assays |
Why This Matters
This unique functional divergence dictates that only N-PPG is suitable for studies investigating mitohormesis-mediated neuroprotection or UPRmt activation.
- [1] Patent Application US2023/0390232 A1. (2023). N-PROPARGYLGLYCINE: A UNIQUE INHIBITOR OF PROLINE DEHYDROGENASE WITH BRAIN-ENHANCING MITOHORMESIS PROPERTIES. View Source
- [2] Scott, G. K., et al. (2021). N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties. Amino Acids, 53, 1927-1939. View Source
